2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide
Descripción general
Descripción
The compound “2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide” is a chemical compound with the CAS Number: 761438-38-4 . It has a molecular weight of 518.04 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitor
Dubermatinib (DMB, TP-0903) is a benzenesulfonamide and an inhibitor of the tyrosine kinase AXL . This kinase is a member of the TAM family and can prevent GAS6-mediated activation of AXL in cancer cells .
Treatment for Chronic Lymphocytic Leukemia
Patients with previously treated chronic lymphocytic leukemia (CLL) are being studied in phase I/II clinical trials to determine the antineoplastic potential of Dubermatinib .
Metabolic Profiling
The Xenosite web predictor tool was employed to predict the vulnerable sites of metabolism and the reactivity pathways of DMB . The metabolites of the piperazine and pyrimidine rings in DMB showed intense reactivity toward nucleophilic macromolecules .
Inhibition of Other Kinases
In addition to AXL, Dubermatinib also inhibits janus kinase 2 (JAK2), anaplastic lymphoma kinase (ALK), Abelson 1 (ABL1), and VEGF receptor 2 (VEGFR2) .
Induction of Tumor Cell Apoptosis
In CLL cell lines, AXL receptor inhibition by Dubermatinib induced tumor cell apoptosis in a dose-dependent manner .
Safety and Hazards
Mecanismo De Acción
Target of Action
Dubermatinib, also known as TP-0903, is a selective inhibitor of the receptor tyrosine kinase AXL . AXL is a member of the TAM (TYRO3, AXL, and MERTK) subfamily of receptor tyrosine kinases (RTKs) . In addition to AXL, dubermatinib also inhibits janus kinase 2 (JAK2), anaplastic lymphoma kinase (ALK), Abelson 1 (ABL1), and VEGF receptor 2 (VEGFR2) .
Mode of Action
Upon administration, Dubermatinib targets and binds to AXL, preventing its activity . This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration .
Biochemical Pathways
AXL signaling activates downstream pathways including PI3K/AKT, MAPK/ERK, and STAT3, resulting in progression, metastasis, immune evasion, and therapeutic resistance in cancer . By inhibiting AXL, Dubermatinib disrupts these pathways, thereby inhibiting tumor growth and metastasis .
Result of Action
Dubermatinib has shown preliminary signs of clinical activity in studies, with four partial responses observed . In chronic lymphocytic leukemia (CLL) cell lines, AXL receptor inhibition by Dubermatinib induced tumor cell apoptosis in a dose-dependent manner .
Propiedades
IUPAC Name |
2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAALFPUEOYPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
1341200-45-0 | |
Record name | Dubermatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dubermatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DUBERMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TP-0903?
A1: TP-0903 is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []
Q2: How does TP-0903 affect the epithelial-mesenchymal transition (EMT)?
A2: TP-0903 has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] TP-0903's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []
Q3: How does TP-0903 impact the tumor microenvironment?
A3: TP-0903 has been shown to modulate the tumor microenvironment (TME) in several ways:
- Reduced M2 Macrophage Polarization: TP-0903 treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]
- Enhanced T cell Function: TP-0903 polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]
- Increased Cytotoxic T cell Infiltration: Studies show that TP-0903 treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]
- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from TP-0903-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []
Q4: What are the downstream signaling pathways affected by TP-0903?
A4: TP-0903 affects several downstream signaling pathways, including:
- PI3K/AKT: Axl inhibition by TP-0903 reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]
- Src: TP-0903 treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []
- FOXO3a/BIM: TP-0903-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []
- Wnt/β-catenin: In colorectal cancer models, TP-0903 treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []
- TGFβ-Hippo: TP-0903 disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]
Q5: How does TP-0903 affect apoptosis in cancer cells?
A5: TP-0903 induces apoptosis in cancer cells through several mechanisms, including:
- Downregulation of Anti-Apoptotic Proteins: TP-0903 treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]
- Upregulation of Pro-Apoptotic Proteins: TP-0903 activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []
- Induction of DNA Damage: In TP53-mutant AML cells, TP-0903 upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.